1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-butyl-1benzofuro[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the benzofuro[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 1-Benzyl-3-butyl-1benzofuro[3,2-d]pyrimidine-2,4-dione makes it a subject of interest for researchers in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-butyl-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves the following steps:
Analyse Chemischer Reaktionen
1-Benzyl-3-butyl-1benzofuro[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions vary based on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-butyl-1benzofuro[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-butyl-1benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, and more information is expected to emerge from future research .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-butyl-1benzofuro[3,2-d]pyrimidine-2,4-dione can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
- 2-Alkyl/aryl-3,4-dihydro-3-amino-4-hydroxy-4-arylbenzofuro[3,2-d]pyrimidines .
- 3-Alkyl-2-amino(aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones .
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 1-Benzyl-3-butyl-1
Eigenschaften
CAS-Nummer |
892426-58-3 |
---|---|
Molekularformel |
C21H20N2O3 |
Molekulargewicht |
348.402 |
IUPAC-Name |
1-benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O3/c1-2-3-13-22-20(24)19-18(16-11-7-8-12-17(16)26-19)23(21(22)25)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 |
InChI-Schlüssel |
DKJBQDUXRLYQBN-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.